Acetamide, N-(phenylmethyl)-N-2-propenyl-
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Overview
Description
Acetamide, N-(phenylmethyl)-N-2-propenyl- is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide where the nitrogen atom is bonded to a phenylmethyl group and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-N-2-propenyl- typically involves the reaction of benzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(phenylmethyl)-N-2-propenyl- can be achieved through a continuous flow process where benzylamine and acetic anhydride are fed into a reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(phenylmethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(phenylmethyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(phenylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-benzyl-: Similar structure but lacks the 2-propenyl group.
N-Acetylbenzylamine: Another derivative of acetamide with a benzyl group.
N-Benzylacetamide: Similar to Acetamide, N-(phenylmethyl)-N-2-propenyl- but without the propenyl group.
Uniqueness
Acetamide, N-(phenylmethyl)-N-2-propenyl- is unique due to the presence of both phenylmethyl and 2-propenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
55487-53-1 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3 |
InChI Key |
URVLKNOGOZZEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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